![molecular formula C7H12N2O B139534 (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one CAS No. 151763-88-1](/img/structure/B139534.png)
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Precursors for Heterocyclic Compounds : The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones is a critical step in the production of various substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines. These compounds serve as precursors for further chemical transformations (Branden, Compernolle, & Hoornaert, 1992).
Creation of Novel Heterocyclic Systems : The compound facilitates the formation of new heterocyclic systems, including various pyrrolo[1,2-a]pyrazinones and pyrrolo[1,2-b]pyridazinones, which are significant for chemical and pharmaceutical research (Mokrov et al., 2011).
Medicinal Chemistry and Biological Applications
Development of Vascular Smooth Muscle Relaxants : Tetrahydropyrrolo[1,2-a]pyrazines, a class of compounds synthesized from (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one, have been explored for their potential as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).
Production of Hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines : These compounds, derived from hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, are synthesized using environmentally benign methods and hold potential for use in medicinal chemistry (Dhondge et al., 2013).
Exploration of Chemical Space
Expansion of Chemical Diversity : The compound plays a role in the synthesis of unconquered bicyclic heteroaromatic rings, contributing to the expansion of chemical diversity in both biology and material science (Thorimbert, Botuha, & Passador, 2018).
Development of Novel Synthetic Pathways : The compound aids in the creation of new synthetic pathways for dihydropyrrolo[1,2-a]pyrazinones, a class of heterocycles present in bioactive natural products (Winant et al., 2021).
Mechanism of Action
Target of Action
The primary target of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is a prime target for anticancer drug therapy .
Mode of Action
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one interacts with its target, the P53 protein, in a way that leads to the reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines . This compound induces the overexpression of the TP53 gene .
Biochemical Pathways
The compound affects the P53 signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to the P53 protein, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
The compound’s interaction with the p53 protein and its effect on nsclc cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound displays a cytostatic activity against a non-small cell lung cancer cell line . It induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line . The pharmacological data suggest a promising reactivation of P53 mutant in NSCLC-N6-L16 cell line .
Safety and Hazards
properties
IUPAC Name |
(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.